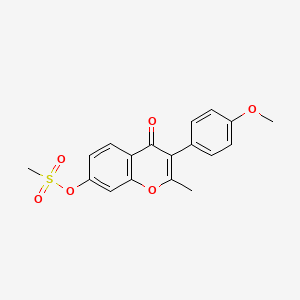

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Description

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic chromene derivative characterized by a methanesulfonate ester group at position 7, a 4-methoxyphenyl substituent at position 3, and a methyl group at position 2. The methanesulfonate group enhances solubility and stability compared to non-sulfonated analogs, which is critical for bioavailability .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6S/c1-11-17(12-4-6-13(22-2)7-5-12)18(19)15-9-8-14(10-16(15)23-11)24-25(3,20)21/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKYELPHPOAMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxyphenyl acetic acid and 2-methyl-4H-chromen-4-one.

Esterification: The 4-methoxyphenyl acetic acid is esterified with methanesulfonyl chloride in the presence of a base such as pyridine to form 4-methoxyphenyl methanesulfonate.

Condensation: The 4-methoxyphenyl methanesulfonate is then condensed with 2-methyl-4H-chromen-4-one under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Chroman derivatives.

Substitution: Substituted chromen-4-one derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural features and properties of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate and analogous compounds:

Key Findings

Substituent Effects on Bioactivity :

- Electron-Donating Groups (e.g., Methoxy) : Compounds like the target and chalcone derivatives () show enhanced antioxidant activity due to improved radical scavenging. The 4-methoxyphenyl group stabilizes reactive intermediates via resonance .

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Derivatives such as [3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate () may exhibit stronger anticancer activity but reduced solubility, limiting bioavailability .

Impact of Sulfonate vs. Ester Groups :

- Methanesulfonate derivatives (e.g., target compound, cromesilate) demonstrate superior water solubility compared to esterified analogs (). This is critical for drug delivery and in vivo efficacy .

Conformational Analysis :

- Dihedral angles between aromatic rings in chalcone analogs () range from 7.14° to 56.26°, influencing molecular planarity and binding to targets like kinases or oxidoreductases. The target compound’s chromene core likely adopts a planar conformation, optimizing interactions with biological receptors .

Mechanistic Insights

- Antioxidant Pathways : Chalcone derivatives () upregulate antioxidant enzymes (e.g., SOD, CAT) via Nrf2/ARE signaling. The target compound’s methanesulfonate group may enhance cellular uptake, amplifying this effect .

- Anti-inflammatory Action : Methoxy-substituted chromenes inhibit COX-2 and NF-κB pathways. Structural similarities suggest the target compound could share these mechanisms .

Biological Activity

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of coumarins exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural features to this compound demonstrated potent antibacterial activity against resistant strains such as MRSA (minimum inhibitory concentration (MIC) of 0.5–2.0 μg/mL) . The presence of methoxy groups and specific hydroxylation patterns in the structure enhances this activity.

Antioxidant Properties

Coumarin derivatives, including this compound, have shown promising antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have indicated that coumarin derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. This mechanism is vital in the development of anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may interact with various enzymes, including COX and lipoxygenases, inhibiting their activity and thus reducing inflammatory responses.

- Cellular Uptake : The unique structure allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

- Molecular Docking Studies : In silico studies have shown potential interactions with key biological targets, suggesting a multifaceted mechanism of action .

Case Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial effects of several coumarin derivatives against MRSA. The results indicated that compounds with similar substituents as this compound exhibited superior antibacterial properties compared to conventional antibiotics like tetracycline and ciprofloxacin .

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant potential of coumarin derivatives revealed that those with methoxy substitutions significantly reduced oxidative stress markers in vitro, showcasing their potential as therapeutic agents in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.